The Physicochemical and Pharmacological Profiling of 3,3-Dimethyl-4-morpholineethanol: A Technical Whitepaper
The Physicochemical and Pharmacological Profiling of 3,3-Dimethyl-4-morpholineethanol: A Technical Whitepaper
Executive Summary
In modern structure-based drug design, the morpholine ring is a privileged pharmacophore, prized for its balanced lipophilicity and ability to participate in hydrogen bonding. However, unsubstituted morpholines are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. 3,3-Dimethyl-4-morpholineethanol (CAS: 218594-92-4)[1] emerges as a highly specialized building block designed to circumvent these metabolic liabilities.
By introducing a gem-dimethyl group at the C3 position and an N-hydroxyethyl appendage at the C4 position, this scaffold achieves two critical objectives: it sterically shields the morpholine nitrogen from enzymatic degradation[2], and it provides a versatile primary alcohol handle for downstream conjugation. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and pharmacological applications of this critical intermediate.
Structural & Physicochemical Properties
The physicochemical behavior of 3,3-dimethyl-4-morpholineethanol is heavily dictated by the gem-dimethyl effect . The bulky methyl groups force the morpholine ring into a rigid chair conformation, significantly altering the steric environment around the nitrogen atom. This reduces the nucleophilicity of the amine while simultaneously increasing the overall lipophilicity (LogP) of the molecule compared to standard 4-morpholineethanol.
Quantitative Data Profile
Note: Data is synthesized from empirical baseline metrics of morpholine derivatives and structural calculations.
| Property | Value / Description | Causality / Significance |
| Chemical Name | 2-(3,3-dimethylmorpholin-4-yl)ethan-1-ol | IUPAC standard nomenclature. |
| CAS Registry Number | 218594-92-4[1] | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C₈H₁₇NO₂[1] | Determines mass balance in synthetic workflows. |
| Molecular Weight | 159.23 g/mol [1] | Low molecular weight ensures high ligand efficiency when conjugated. |
| Physical State | Colorless to pale yellow liquid | Typical for low-molecular-weight amino alcohols. |
| Boiling Point | ~230–240 °C (Calculated) | High boiling point necessitates vacuum distillation for purification. |
| Solubility Profile | Miscible in H₂O, EtOH, EtOAc, DCM | Amphiphilic nature allows for versatile solvent choices in synthesis. |
| pKa (Conjugate Acid) | ~8.0 - 8.2 (Estimated) | The steric bulk slightly depresses the basicity compared to unsubstituted morpholine (pKa ~8.36). |
Self-Validating Synthetic Methodology
The synthesis of 3,3-dimethyl-4-morpholineethanol typically relies on the N-alkylation of 3,3-dimethylmorpholine with 2-bromoethanol. Due to the extreme steric hindrance at the C3 position, standard alkylation conditions often stall. As an Application Scientist, I employ a Finkelstein-catalyzed Sₙ2 protocol to overcome this activation energy barrier.
Step-by-Step Protocol: Finkelstein-Assisted Alkylation
Objective: Achieve >95% conversion of 3,3-dimethylmorpholine to 3,3-dimethyl-4-morpholineethanol while preventing over-alkylation or etherification side reactions.
-
Reagent Preparation: Dissolve 1.0 equivalent of 3,3-dimethylmorpholine in anhydrous acetonitrile (MeCN) (0.5 M concentration). MeCN is chosen as a polar aprotic solvent to maximize the energy of the nucleophile.
-
Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ acts as an insoluble, mild inorganic acid scavenger. It neutralizes the generated HBr without promoting the elimination of 2-bromoethanol to ethylene oxide.
-
Catalyst Integration: Add 0.2 equivalents of Potassium Iodide (KI). Causality: KI converts the 2-bromoethanol in situ to 2-iodoethanol. Iodine is a superior leaving group, which is strictly necessary to overcome the steric repulsion of the gem-dimethyl shield during the Sₙ2 transition state.
-
Electrophile Addition: Dropwise add 1.1 equivalents of 2-bromoethanol at room temperature, then heat the reaction to 80 °C (reflux) for 16 hours.
-
In-Process Control (IPC) & Self-Validation:
-
Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.
-
Validation Checkpoint: The protocol is self-validating; the reaction is deemed complete only when the starting material peak (m/z 116.1) integrates to <2% relative to the product peak ([M+H]⁺ m/z 160.2). If incomplete, the causality is likely moisture deactivating the catalyst; add an additional 0.1 eq of KI and reflux for 4 hours.
-
-
Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure, partition between Dichloromethane (DCM) and saturated aqueous NaHCO₃, and extract. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude product.
Fig 1: Self-validating synthesis workflow of 3,3-dimethyl-4-morpholineethanol via Finkelstein-assisted Sₙ2 alkylation.
Application in Advanced Drug Development
The integration of 3,3-dimethyl-4-morpholineethanol into larger molecular architectures is driven by strict pharmacokinetic and pharmacodynamic logic.
Metabolic Shielding (CYP450 Resistance)
A primary failure point for morpholine-containing drugs is rapid clearance via Cytochrome P450 (specifically CYP1A1 and CYP1A2) mediated N-dealkylation. The mechanism involves the enzymatic hydroxylation of the carbon adjacent to the nitrogen. By occupying the C3 position with a gem-dimethyl group, the alpha-protons are removed, and the extreme steric bulk physically prevents the CYP450 heme-iron complex from accessing the nitrogen lone pair. This principle was conclusively demonstrated in the development of brain-penetrant mTOR inhibitors (e.g., PQR626), where 3,3-dimethylmorpholine derivatives showed near-total resistance to CYP1A1 degradation compared to standard morpholines[2].
Integration into Target Modulators
The primary alcohol of the N-hydroxyethyl group serves as an ideal synthetic handle. It can be converted into a mesylate or tosylate for further nucleophilic substitution, or oxidized to an aldehyde for reductive amination. This versatility has led to its use in several cutting-edge therapeutic areas:
-
STING Agonists: Macrocyclic compounds utilizing the 3,3-dimethylmorpholine scaffold have been developed as Stimulator of Interferon Genes (STING) agonists, crucial for initiating Type I IFN signaling in immuno-oncology[3].
-
mGluR2 Negative Allosteric Modulators: The scaffold is utilized in quinoline carboxamide derivatives targeting the metabotropic glutamate receptor 2 (mGluR2), where the lipophilic and sterically rigid nature of the morpholine derivative enhances blood-brain barrier (BBB) penetrance[4].
Fig 2: Structural-functional logic of the 3,3-dimethyl-4-morpholineethanol scaffold in drug design.
References
Sources
- 1. 218594-92-4 CAS Manufactory [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KR20220035955A - Macrocyclic compounds as STING agonists and methods and uses thereof - Google Patents [patents.google.com]
- 4. US9278960B2 - Quinoline carboxamide and quinoline carbonitrile derivatives as mGluR2-negative allosteric modulators, compositions, and their use - Google Patents [patents.google.com]
